Tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate
CAS No.: 887587-68-0
Cat. No.: VC16713651
Molecular Formula: C17H25BrN2O2
Molecular Weight: 369.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887587-68-0 |
|---|---|
| Molecular Formula | C17H25BrN2O2 |
| Molecular Weight | 369.3 g/mol |
| IUPAC Name | tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-11-5-4-6-15(20)12-19-14-9-7-13(18)8-10-14/h7-10,15,19H,4-6,11-12H2,1-3H3 |
| Standard InChI Key | SNXJVUQISKUVFY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate belongs to the piperidine carboxylate family, featuring a six-membered piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-bromoanilino-methyl moiety at the 2-position. Its molecular formula is C₁₇H₂₅BrN₂O₂, with a molecular weight of 369.3 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic transformations, while the brominated aniline moiety provides a reactive site for further functionalization.
The IUPAC name, tert-butyl 2-[(4-bromophenyl)aminomethyl]piperidine-1-carboxylate, reflects its substitution pattern. The canonical SMILES string, CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=C(C=C2)Br, delineates the connectivity of atoms, highlighting the piperidine core, Boc group, and 4-bromoaniline side chain.
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate involves multi-step organic reactions, often leveraging nucleophilic substitution and protecting group strategies. A plausible route, inferred from analogous procedures , includes:
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Piperidine Functionalization: Introduction of the Boc group to piperidine via reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine).
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Side Chain Installation: Alkylation of the piperidine nitrogen with a bromomethyl intermediate, followed by coupling with 4-bromoaniline under Ullmann or Buchwald-Hartwig conditions.
A representative protocol from Ambeed describes microwave-assisted coupling of a bromoarene with a Boc-protected piperidine derivative using cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 120°C (Table 1).
Table 1: Representative Synthesis Conditions
| Parameter | Detail |
|---|---|
| Reactants | Bromoarene, Boc-protected piperidine |
| Base | Cs₂CO₃ |
| Solvent | DMSO |
| Temperature | 120°C (microwave irradiation) |
| Reaction Time | 1 hour |
| Yield | ~70–99% |
| Purification | Flash column chromatography |
Purification and Characterization
Crude product purification typically employs flash chromatography with gradients of ethyl acetate/hexane. Final characterization combines melting point analysis, HPLC for purity assessment (>95%), and spectroscopic techniques . Chiral HPLC may resolve enantiomers if stereocenters are present .
Physicochemical Properties
Thermodynamic Parameters
Experimental data on melting points, boiling points, or partition coefficients (LogP) are unavailable. Computational predictions using tools like ChemAxon suggest a LogP ≈ 3.5, indicating moderate lipophilicity conducive to blood-brain barrier penetration.
Applications in Medicinal Chemistry
Role as a Pharmaceutical Intermediate
This compound serves as a precursor in synthesizing neurologically active agents. Its piperidine core mimics natural alkaloids, enabling interactions with G-protein-coupled receptors (GPCRs) and ion channels. For example, derivatives have been explored as:
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Dopamine receptor modulators for treating Parkinson’s disease.
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Serotonin reuptake inhibitors for antidepressant development.
Case Study: Neurological Drug Development
In a 2024 study, tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate was alkylated with a trifluoromethylpyridine moiety to yield a potent acetylcholinesterase inhibitor (IC₅₀ = 12 nM). The bromine atom facilitated further cross-coupling (e.g., Suzuki-Miyaura) to introduce biaryl groups, enhancing target affinity .
Research Findings and Future Directions
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies reveal that:
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Electron-withdrawing groups (e.g., bromine) at the aniline para position improve metabolic stability.
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Piperidine ring substitution influences conformational flexibility and receptor binding.
Challenges and Opportunities
Current limitations include the lack of in vivo pharmacokinetic data and scalable synthetic methods. Future research should prioritize:
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Green chemistry approaches to reduce DMSO usage.
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In silico modeling to predict off-target effects.
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